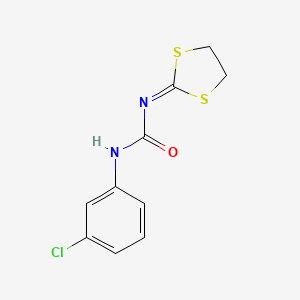
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea is a synthetic organic compound that features a chlorophenyl group and a dithiolan-2-ylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea typically involves the reaction of 3-chlorophenyl isocyanate with a dithiolan-2-ylidene derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or distillation to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dithiolan-2-ylidene moiety may play a crucial role in binding to these targets and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)-3-(1,3-dithiolane-2-ylidene)urea: Similar structure but with a different substituent on the dithiolan ring.
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea is unique due to the presence of both the chlorophenyl and dithiolan-2-ylidene groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
10191-80-7 |
|---|---|
Formule moléculaire |
C10H9ClN2OS2 |
Poids moléculaire |
272.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea |
InChI |
InChI=1S/C10H9ClN2OS2/c11-7-2-1-3-8(6-7)12-9(14)13-10-15-4-5-16-10/h1-3,6H,4-5H2,(H,12,14) |
Clé InChI |
QWAHGPUVBNPUSO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=NC(=O)NC2=CC(=CC=C2)Cl)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




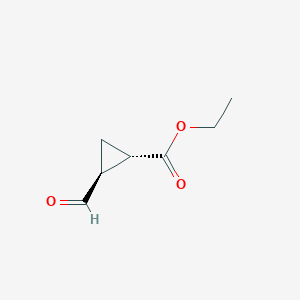

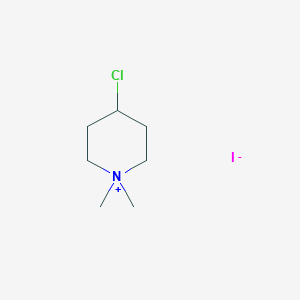
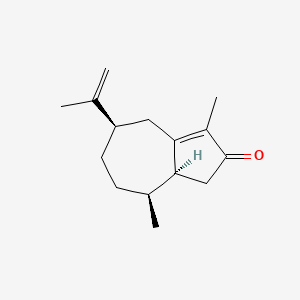
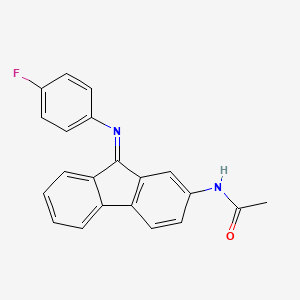
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
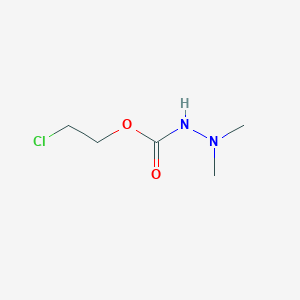

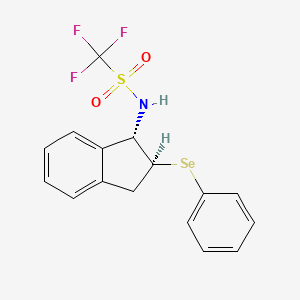
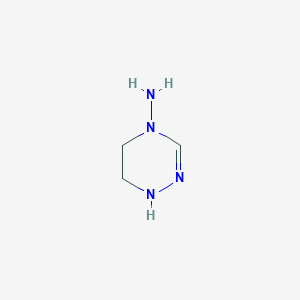
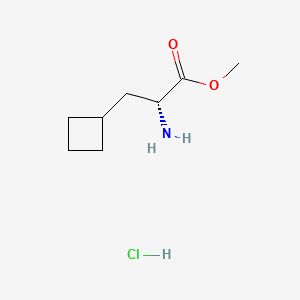
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
